BenchChemオンラインストアへようこそ!

(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol

Lipophilicity ADME Drug design

(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 878466-60-5, molecular formula C₈H₇ClN₂O, molecular weight 182.61 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family—a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in marketed drugs such as Zolpidem, Alpidem, and Olprinone. The compound features two key functional handles: a chlorine atom at the 2-position enabling transition-metal-catalyzed cross-coupling reactions, and a hydroxymethyl group at the 3-position providing a versatile site for further derivatization (oxidation, esterification, etherification).

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 878466-60-5
Cat. No. B3388531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
CAS878466-60-5
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)CO)Cl
InChIInChI=1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2
InChIKeyBHDSODDUAWUGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol CAS 878466-60-5: Privileged Scaffold Building Block for Drug Discovery and Chemical Biology


(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 878466-60-5, molecular formula C₈H₇ClN₂O, molecular weight 182.61 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family—a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in marketed drugs such as Zolpidem, Alpidem, and Olprinone [1]. The compound features two key functional handles: a chlorine atom at the 2-position enabling transition-metal-catalyzed cross-coupling reactions, and a hydroxymethyl group at the 3-position providing a versatile site for further derivatization (oxidation, esterification, etherification) [2]. Its computed XLogP3-AA of 1.9 reflects balanced lipophilicity suitable for both synthetic manipulation and biological membrane permeability [3].

Why (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Cannot Be Replaced by In-Class Analogs Without Compromising Synthetic Versatility


The imidazo[1,2-a]pyridine scaffold exhibits inherent regioselectivity constraints: electrophilic functionalization occurs preferentially at the C3 position, while direct C2 functionalization is notoriously difficult due to the passivity of the C2–H bond toward electrophilic attack [1]. A pre-installed chlorine at the 2-position bypasses this synthetic bottleneck, enabling palladium-catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions that are inaccessible with the corresponding 2-unsubstituted or 2-methyl analogs [2]. Furthermore, the chlorine atom imparts a quantifiable increase in lipophilicity (ΔXLogP3-AA = +1.0 vs. the 2-unsubstituted analog), which directly influences passive membrane permeability and protein-binding characteristics in biological assays. Substituting this compound with a non-halogenated congener therefore eliminates both a critical synthetic diversification handle and a key physicochemical determinant of biological behavior.

Quantitative Differentiation Evidence for (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol vs. Closest Structural Analogs


Enhanced Lipophilicity: XLogP3-AA Comparison vs. 2-Unsubstituted and 2-Methyl Analogs

The 2-chloro substituent substantially increases computed lipophilicity relative to the 2-unsubstituted and 2-methyl analogs, as quantified by PubChem-computed XLogP3-AA values. The target compound (2-chloro) has an XLogP3-AA of 1.9 [1], versus 0.9 for the 2-unsubstituted analog imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1) [2] and 1.3 for the 2-methyl analog (CAS 30489-44-2) [3]. This represents a 2.1-fold increase over the unsubstituted congener and a 1.5-fold increase over the methyl analog. Higher lipophilicity generally correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity ADME Drug design

C2 Cross-Coupling Competence: The Chlorine Atom as a Privileged Synthetic Handle vs. Inert C2–H Analogs

The 2-chloro substituent enables palladium-catalyzed Suzuki–Miyaura cross-coupling for direct C2 arylation—a transformation that is not feasible on 2-unsubstituted or 2-methyl imidazo[1,2-a]pyridines without pre-functionalization. Bazin et al. (2013) demonstrated that 2-chloro-3-nitroimidazo[1,2-a]pyridine undergoes Suzuki–Miyaura coupling to afford 2-arylated products in good yields, with subsequent nitro reduction enabling further C3 diversification to amides, anilines, and ureas [1]. In a process chemistry context, 2-chloroimidazo[1,2-a]pyridines have been validated as key intermediates for the scalable synthesis of the marketed drugs Zolpidem and Minodronic acid via reductive hydrodechlorination and Suzuki coupling sequences [2]. By contrast, the C2–H bond in unsubstituted imidazo[1,2-a]pyridines is passive toward electrophilic attack and requires harsh C–H activation conditions for direct functionalization [3].

Cross-coupling Suzuki-Miyaura C2 functionalization

Anticancer Derivatization Potential: Schiff Base Derivatives of the 2-Chloro Core Show Sub-10 µM GI₅₀ Against Kidney Carcinoma

The 3-hydroxymethyl group serves as a precursor to the aldehyde oxidation product, which is used to generate biologically active Schiff base derivatives. Gajjar et al. (2024) synthesized a series of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl)methanimines via condensation of the corresponding 3-carbaldehyde with substituted anilines [1]. In vitro screening against A-498 (kidney carcinoma) and A-549 (lung carcinoma) cell lines revealed that compound VIf exhibited GI₅₀ < 10 µM against A-498 cells [1]. Complementary chalcone conjugates derived from the same 2-chloro core showed GI₅₀ = 22.3 µM against the A-549 lung cancer cell line for compound VIIIb [2]. While these data are for downstream derivatives rather than the methanol compound itself, they demonstrate the productive derivatization trajectory enabled by the 3-hydroxymethyl handle.

Anticancer Schiff base Kidney carcinoma

Fluorescence Enhancement: 3-Hydroxymethyl Substitution Confirms Fluorophore Utility for Chemical Biology Probe Design

The 3-hydroxymethyl group on the imidazo[1,2-a]pyridine scaffold has been experimentally validated as a fluorescence intensity enhancer. Velázquez-Olvera et al. (2012) demonstrated that 3-hydroxymethyl imidazo[1,2-a]pyridines fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore, emitting purple light, whereas the corresponding pyrimidine analogs emit blue light at longer wavelengths [1]. Quantitative fluorescence spectroscopy confirmed that the hydroxymethyl moiety generally acts as an enhancer of fluorescence intensity relative to the unsubstituted core, although the magnitude of enhancement depends on the specific aryl substitution pattern [1]. The combination of the fluorescent scaffold with the cross-coupling-competent 2-chloro handle creates a unique dual-purpose building block suitable for both fluorescent probe development and subsequent structural diversification.

Fluorescence Chemical biology Imaging probe

Validated Drug Intermediate: 2-Chloroimidazo[1,2-a]pyridines as Key Building Blocks for Zolpidem and Minodronic Acid Manufacture

The 2-chloroimidazo[1,2-a]pyridine scaffold has been industrially validated as a key intermediate for the synthesis of commercial drugs. Li et al. (2019) reported practical and scalable procedures for both Minodronic acid (osteoporosis) and Zolpidem (insomnia) using 2-chloroimidazo[1,2-a]pyridines as central intermediates, with reductive hydrodechlorination and Suzuki coupling as the pivotal transformations [1]. The process avoids column chromatography in all synthetic steps, underscoring the practical utility of the 2-chloro handle for cost-efficient manufacturing [1]. The target compound, (2-chloroimidazo[1,2-a]pyridin-3-yl)methanol, represents the alcohol oxidation-state precursor to the carboxylic acid and aldehyde intermediates commonly employed in these drug syntheses [1]. This contrasts with non-halogenated analogs, which lack the requisite C2 functional handle for analogous convergent coupling strategies.

Drug intermediate Process chemistry Zolpidem

Recommended Application Scenarios for (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry Library Synthesis via C2 Suzuki Diversification

The pre-installed 2-chloro substituent enables modular, parallel Suzuki–Miyaura cross-coupling to generate diverse C2-arylated imidazo[1,2-a]pyridine libraries [1]. The 3-hydroxymethyl group can be simultaneously or sequentially oxidized to the aldehyde for Schiff base formation or to the carboxylic acid for amide coupling, enabling systematic exploration of C2 and C3 substitution vectors. This dual-handle strategy is particularly valuable for targeting the ATP-binding pocket of kinases, where the imidazo[1,2-a]pyridine core serves as a purine bioisostere.

Fluorescent Chemical Biology Probe Development with Built-In Imaging Capability

The 3-hydroxymethyl imidazo[1,2-a]pyridine scaffold exhibits intrinsic fluorescence with enhanced intensity over the unsubstituted core, emitting in the purple region [2]. This property allows the compound to serve as a direct fluorophore for cellular imaging studies without requiring conjugation to external dyes. The 2-chloro handle permits subsequent diversification to modulate photophysical properties or introduce targeting moieties, creating a self-fluorescent probe platform for target engagement studies.

Process Chemistry Route Scouting for Imidazo[1,2-a]pyridine-Based Generic APIs

The validated role of 2-chloroimidazo[1,2-a]pyridines as intermediates in the scalable, chromatography-free synthesis of Zolpidem and Minodronic acid [3] makes this compound a strategic procurement choice for process R&D groups developing cost-efficient routes to imidazo[1,2-a]pyridine-based Active Pharmaceutical Ingredients (APIs). The 3-hydroxymethyl oxidation state provides direct access to both aldehyde and carboxylic acid downstream intermediates.

Structure-Activity Relationship (SAR) Exploration of Aldehyde Dehydrogenase and Kinase Inhibitor Chemotypes

Recent literature identifies imidazo[1,2-a]pyridine derivatives as potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) for glioblastoma [4] and as KRAS G12C covalent inhibitors [5]. The target compound's dual functional handles support systematic SAR studies: C2 diversification via cross-coupling and C3 diversification via oxidation/functionalization of the hydroxymethyl group. Its elevated lipophilicity (XLogP3-AA = 1.9) [6] relative to non-halogenated analogs may improve cellular permeability in these target engagement assays.

Quote Request

Request a Quote for (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.